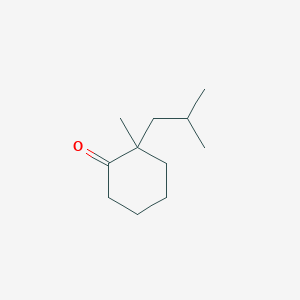

2-Isobutyl-2-methyl-cyclohexanone

Descripción

2-Isobutyl-2-methyl-cyclohexanone is a cyclohexanone derivative featuring an isobutyl (2-methylpropyl) group and a methyl group attached to the second carbon of the cyclohexanone ring. This substitution pattern introduces significant steric hindrance and influences the compound’s physical and chemical properties, such as solubility, reactivity, and conformational stability.

Propiedades

Fórmula molecular |

C11H20O |

|---|---|

Peso molecular |

168.28 g/mol |

Nombre IUPAC |

2-methyl-2-(2-methylpropyl)cyclohexan-1-one |

InChI |

InChI=1S/C11H20O/c1-9(2)8-11(3)7-5-4-6-10(11)12/h9H,4-8H2,1-3H3 |

Clave InChI |

MQYJJCJOKJTXHT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1(CCCCC1=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Effects on Steric Hindrance and Reactivity

- 2-c-Methyl-2-c-methylcyclohexanone (): This compound has two methyl groups at the C2 position. The smaller substituents result in reduced steric hindrance compared to 2-isobutyl-2-methyl-cyclohexanone. This difference likely impacts reaction kinetics, such as slower nucleophilic addition or oxidation due to the bulky isobutyl group in the latter .

- 2-(2-Methylpropanoyl)cyclohexanone (2-Isobutyrylcyclohexanone) (): The isobutyryl group (propanoyl with a methyl branch) introduces a polar ketone functionality at C2. This increases polarity and solubility in polar solvents compared to the alkyl-substituted 2-isobutyl-2-methyl-cyclohexanone. The ketone group also enables conjugate addition reactions, which are absent in the alkyl-substituted analog .

- 2-(2-Methoxyphenyl)methyl-cyclohexanone (): The aromatic methoxyphenyl group introduces electronic effects (e.g., resonance donation) and planar steric constraints. In contrast, the aliphatic isobutyl group in 2-isobutyl-2-methyl-cyclohexanone lacks aromatic conjugation but imposes greater three-dimensional steric bulk .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Polarity | Steric Hindrance | Potential Applications |

|---|---|---|---|---|---|

| 2-Isobutyl-2-methyl-cyclohexanone | C₁₁H₂₀O | Isobutyl, methyl (C2) | Low | High | Fragrance intermediates, solvents |

| 2-c-Methyl-2-c-methylcyclohexanone | C₈H₁₂O | Two methyl groups (C2) | Low | Moderate | Organic synthesis intermediates |

| 2-Isobutyrylcyclohexanone | C₁₀H₁₆O₂ | Isobutyryl (C2) | Moderate | Moderate | Pharmaceutical precursors |

| 2-(2-Methoxyphenyl)methyl-cyclohexanone | C₁₄H₁₈O₂ | Methoxyphenyl (C2) | Moderate | Planar steric | Agrochemicals, dyes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.